1,4-dimethyl-1H-1,2,3-triazole

Description

BenchChem offers high-quality 1,4-dimethyl-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-dimethyl-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-4-3-7(2)6-5-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAWOLWHEQUTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570560 | |

| Record name | 1,4-Dimethyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60166-43-0 | |

| Record name | 1,4-Dimethyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-dimethyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1,4-dimethyl-1H-1,2,3-triazole, a heterocyclic compound of interest in various fields, including medicinal chemistry and materials science.[1] The document details a standard synthetic methodology, purification techniques, and a full spectroscopic and physical characterization of the title compound.

Synthesis of 1,4-dimethyl-1H-1,2,3-triazole

The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, including 1,4-dimethyl-1H-1,2,3-triazole, is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, yielding the corresponding 1,4-disubstituted triazole with high regioselectivity and yield. For the synthesis of 1,4-dimethyl-1H-1,2,3-triazole, the reactants are methyl azide and propyne.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a representative procedure for the synthesis of 1,4-dimethyl-1H-1,2,3-triazole.

Materials:

-

Methyl azide (or a precursor for its in situ generation, such as sodium azide and a methylating agent)

-

Propyne (can be bubbled as a gas or generated in situ)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water, deionized

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyne source (propyne) in a 1:1 mixture of tert-butanol and water.

-

Addition of Azide: Add methyl azide (1.1 equivalents) to the solution.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

-

Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) catalyst.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary but are often complete within 1 to 24 hours.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the product with dichloromethane or ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-dimethyl-1H-1,2,3-triazole.

Characterization of 1,4-dimethyl-1H-1,2,3-triazole

A comprehensive characterization is essential to confirm the structure and purity of the synthesized 1,4-dimethyl-1H-1,2,3-triazole. The following tables summarize the key analytical data for this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₇N₃ |

| Molecular Weight | 97.12 g/mol |

| Appearance | Colorless to pale yellow liquid/solid |

| CAS Number | 60166-43-0 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of 1,4-dimethyl-1H-1,2,3-triazole is characterized by the absence of a triazole ring proton, confirming the 1,4-disubstitution pattern.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | s | 1H | H-5 (Triazole ring) |

| ~ 4.0 - 4.5 | s | 3H | N-CH₃ |

| ~ 2.0 - 2.5 | s | 3H | C-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 - 150 | C-5 (Triazole ring) |

| ~ 120 - 130 | C-4 (Triazole ring) |

| ~ 35 - 40 | N-CH₃ |

| ~ 10 - 15 | C-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak is observed at m/z 98, corresponding to [M+H]⁺.[1] Characteristic fragmentation patterns include the loss of a nitrogen molecule (N₂) and a methyl radical.[1]

| m/z | Assignment |

| 98 | [M+H]⁺ |

Experimental Workflow and Signaling Pathways

The synthesis of 1,4-dimethyl-1H-1,2,3-triazole via the CuAAC reaction follows a well-defined workflow.

References

1,4-dimethyl-1H-1,2,3-triazole chemical properties and structure

An In-depth Technical Guide to 1,4-dimethyl-1H-1,2,3-triazole

Introduction

1,4-dimethyl-1H-1,2,3-triazole is a heterocyclic aromatic compound belonging to the triazole family.[1] This family is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms.[1] Specifically, 1,2,3-triazole isomers have the nitrogen atoms in adjacent positions. The 1,4-disubstituted pattern, as seen in this compound, is of particular interest in various scientific fields due to its unique chemical properties and synthetic accessibility, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The 1,2,3-triazole scaffold is recognized as a significant pharmacophore and a non-classical bioisostere in drug design, agrochemicals, and materials science, valued for its stability and ability to engage in hydrogen bonding.[1][3][4][5] The methyl groups at the N-1 and C-4 positions influence its lipophilicity and steric profile, which can in turn affect its biological activity and physical properties.[1]

Chemical Structure and Identifiers

The structural identity of 1,4-dimethyl-1H-1,2,3-triazole is defined by its specific arrangement of atoms and chemical descriptors.

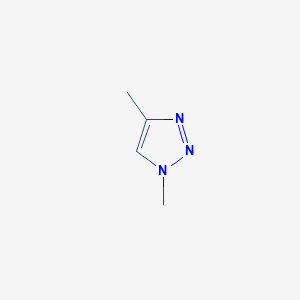

Caption: Chemical structure of 1,4-dimethyl-1H-1,2,3-triazole.

Physicochemical and Spectroscopic Properties

The key chemical identifiers and properties of 1,4-dimethyl-1H-1,2,3-triazole are summarized below. This data is crucial for substance identification, purity assessment, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₄H₇N₃ | [1][6] |

| Molecular Weight | 97.12 g/mol | [1][6] |

| IUPAC Name | 1,4-dimethyl-1H-1,2,3-triazole | [1][6] |

| CAS Number | 60166-43-0 | [1][6] |

| SMILES | CC1=CN(N=N1)C | [1][6] |

| InChI | InChI=1S/C4H7N3/c1-4-3-7(2)6-5-4/h3H,1-2H3 | [1][6] |

| InChIKey | OJAWOLWHEQUTDE-UHFFFAOYSA-N | [1][6] |

| Elemental Analysis (Theoretical) | C: 49.48%, H: 7.27%, N: 43.25% | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is characteristic for the 1,4-disubstituted pattern. It typically shows two singlets: one for the N-methyl group around δ 4.0-4.5 ppm and another for the C-methyl group around δ 2.0-2.5 ppm. The absence of a signal for the triazole ring proton confirms the substitution pattern.[1]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Signals for the C4 and C5 carbons of the triazole ring typically appear in the ranges of 139-149 ppm and 122-128 ppm, respectively.[7]

-

Infrared (IR) Spectroscopy: IR spectra of triazoles show characteristic absorption bands that can be used to identify the ring structure and functional groups.[8][9]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[10]

-

UV-Visible Spectroscopy: Triazoles generally exhibit π-π* transitions in the UV-Vis spectrum, typically in the range of 250-350 nm.[1]

Experimental Protocols

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most famously achieved with high regioselectivity using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). An alternative innovative approach involves the reaction of β-carbonyl phosphonates with azides.

Protocol 1: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is a cornerstone of "click chemistry" and reliably produces 1,4-disubstituted triazoles.[1][2][7] The synthesis of 1,4-dimethyl-1H-1,2,3-triazole would involve the cycloaddition of methylazide and propyne.

Methodology:

-

Reactant Preparation: A suitable solvent (e.g., DMSO, H₂O/t-BuOH mixture) is chosen. The alkyne (propyne) and the azide (methylazide) are dissolved in the solvent.

-

Catalyst Introduction: A copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is added to the reaction mixture.[11][12] Often, a reducing agent like sodium ascorbate is added to a copper(II) salt (e.g., CuSO₄) to generate the active Cu(I) catalyst in situ.[13]

-

Reaction Execution: The reaction is stirred at room temperature. The progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, usually by silica gel column chromatography, to yield the pure 1,4-dimethyl-1H-1,2,3-triazole.

Protocol 2: Synthesis from β-Carbonyl Phosphonates and Azides

This method provides an alternative route to 1,4-disubstituted triazoles.[1]

Methodology:

-

Reactant Preparation: Diethyl (1-oxopropyl)phosphonate (the β-carbonyl phosphonate precursor) and methylazide are dissolved in dimethyl sulfoxide (DMSO).

-

Base Addition: Cesium carbonate (Cs₂CO₃, 2.0 equivalents) is added as a base.[1] The cesium is believed to form a chelated enolate intermediate that facilitates the cycloaddition.[1][14]

-

Reaction Execution: The mixture is stirred at room temperature for a period of 1-24 hours.[1] The reaction is monitored by TLC to determine completion.

-

Work-up and Purification: The work-up and purification steps are similar to those described in Protocol 1, involving extraction and column chromatography to isolate the final product. Yields for this method are reported to be in the range of 70-99%.[1]

Protocol 3: General Spectroscopic Characterization

Methodology:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).[7][15] The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[15]

-

IR Spectroscopy: IR spectra are recorded on a FT-IR spectrometer.[15] Samples can be prepared as KBr pellets or analyzed as a thin film.[15]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is performed to confirm the elemental composition.[15] Electrospray ionization (ESI) is a common technique used for this analysis.[15]

Applications in Research and Drug Development

The 1,2,3-triazole ring is a highly versatile scaffold in medicinal chemistry and drug discovery.[3][4] Its stability, aromaticity, and capacity for hydrogen bonding make it an excellent linker or a bioisosteric replacement for other functional groups like amides or phenyl rings.[1][4] Derivatives of 1H-1,2,3-triazoles have shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1][3][5][13] The specific 1,4-disubstitution pattern is particularly valuable due to its predictable and high-yield synthesis via click chemistry.[5]

The drug discovery process for novel triazole-based compounds typically follows a structured workflow.

Caption: A typical drug discovery workflow for novel triazole derivatives.

Conclusion

1,4-dimethyl-1H-1,2,3-triazole serves as a fundamental example of the synthetically accessible and chemically robust 1,4-disubstituted 1,2,3-triazole scaffold. Its well-defined structure and properties, characterized by straightforward spectroscopic signatures, make it an important compound for foundational research. The reliable synthetic protocols, particularly the CuAAC reaction, allow for its easy incorporation into more complex molecular architectures, underpinning the widespread use of the triazole core in the development of new pharmaceuticals, functional materials, and agrochemicals.

References

- 1. Buy 1,4-dimethyl-1H-1,2,3-triazole | 60166-43-0 [smolecule.com]

- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecules | Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives [mdpi.com]

- 6. 1,4-Dimethyl-1H-1,2,3-triazole | C4H7N3 | CID 15257142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijrpc.com [ijrpc.com]

- 9. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,4-diMethyl-1H-1,2,3-triazole(60166-43-0) 1H NMR spectrum [chemicalbook.com]

- 11. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

Spectroscopic Profile of 1,4-dimethyl-1H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 1,4-dimethyl-1H-1,2,3-triazole, a molecule of interest in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The structural characterization of 1,4-dimethyl-1H-1,2,3-triazole is definitively achieved through a combination of spectroscopic techniques. The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial information regarding the connectivity and chemical environment of the atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for 1,4-dimethyl-1H-1,2,3-triazole

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.0 - 4.5 | Singlet | N-CH₃ |

| ~2.0 - 2.5 | Singlet | C-CH₃ |

Note: The absence of a signal in the typical aromatic proton region (~7-8 ppm) for the triazole ring proton confirms the 1,4-disubstitution pattern.[1]

Table 2: ¹³C NMR Spectroscopic Data for 1,4-dimethyl-1H-1,2,3-triazole

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C4 |

| Data not available in search results | C5 |

| Data not available in search results | N-CH₃ |

| Data not available in search results | C-CH₃ |

A referenced source indicates the availability of ¹³C NMR data in J. Chem. Soc., Perkin Trans. 2, 1976, 736; however, the specific chemical shifts were not accessible in the provided search results.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 1,4-dimethyl-1H-1,2,3-triazole

| Wavenumber (cm⁻¹) | Vibration Type |

| 1570 - 1550 | N=N stretch |

| 1600 - 1411 | C-N stretches |

Note: The absence of a broad absorption band in the 2500-3300 cm⁻¹ region indicates the lack of an N-H bond, consistent with the N-methylation of the triazole ring.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data for 1,4-dimethyl-1H-1,2,3-triazole

| m/z | Ion |

| 98 | [M+H]⁺ |

| 97 | [M]⁺ |

Note: The molecular weight of 1,4-dimethyl-1H-1,2,3-triazole is 97.12 g/mol .[2] The observation of the molecular ion peak and its protonated form confirms the identity of the compound.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for small organic molecules and should be adapted as necessary for specific instrumentation and sample characteristics.

Synthesis of 1,4-dimethyl-1H-1,2,3-triazole

A common and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For 1,4-dimethyl-1H-1,2,3-triazole, this involves the reaction of methylazide with propyne in the presence of a copper(I) catalyst.[1]

References

An In-Depth Technical Guide to 1,4-Dimethyl-1H-1,2,3-Triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethyl-1H-1,2,3-triazole is a heterocyclic organic compound belonging to the triazole family. Its structure consists of a five-membered ring containing three nitrogen atoms and two carbon atoms, with methyl groups attached at the 1 and 4 positions.[1] This substitution pattern imparts specific physical and chemical properties that make it a molecule of interest in various fields, including medicinal chemistry and materials science. The presence of the methyl groups can enhance lipophilicity, potentially improving the membrane permeability of drug candidates derived from this scaffold.[1]

This technical guide provides a comprehensive overview of the physical properties, synthesis, and purification of 1,4-dimethyl-1H-1,2,3-triazole, intended for use by researchers and professionals in drug development and related scientific disciplines.

Core Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₇N₃ | [1][2] |

| Molecular Weight | 97.12 g/mol | [1][2] |

| CAS Number | 60166-43-0 | [1][2] |

| Appearance | Not specified in literature | |

| Melting Point | Not available in cited literature | |

| Boiling Point | Not available in cited literature | |

| Density | Not available in cited literature | |

| Solubility | Soluble in water | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,4-dimethyl-1H-1,2,3-triazole.

| Spectroscopic Data | Description | Reference |

| ¹H NMR | The proton NMR spectrum is expected to show two singlets for the two methyl groups. The N-methyl group (N-CH₃) typically appears around δ 4.0-4.5 ppm, while the C-methyl group (C-CH₃) appears around δ 2.0-2.5 ppm. | [1] |

| ¹³C NMR | The carbon NMR spectrum will show characteristic signals for the triazole ring carbons and the two methyl carbons. | [1] |

| UV-Vis | Triazoles generally exhibit π-π* transitions in the range of 250-350 nm. | [1] |

| Elemental Analysis | Theoretical values: C, 49.48%; H, 7.27%; N, 43.25%. | [1] |

Experimental Protocols

The synthesis of 1,4-dimethyl-1H-1,2,3-triazole can be achieved through several methods, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prominent and highly regioselective approach.[1]

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst. For the synthesis of 1,4-dimethyl-1H-1,2,3-triazole, the reactants would be methyl azide and propyne.

Materials:

-

Methyl azide

-

Propyne

-

Copper(I) iodide (CuI) or other Cu(I) source

-

A suitable base (e.g., triethylamine or diisopropylethylamine)

-

Solvent (e.g., THF, t-BuOH/H₂O mixture)

General Procedure:

-

In a reaction vessel, dissolve the alkyne (propyne) and the azide (methyl azide) in the chosen solvent.

-

Add the copper(I) catalyst and the base to the reaction mixture.

-

Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by quenching with an aqueous solution (e.g., ammonium chloride) and extracting the product with an organic solvent.

Synthesis via α-Substituted-β-Ketophosphonates

An alternative regioselective synthesis involves the reaction of an α-substituted-β-ketophosphonate with an azide in the presence of a base.

Materials:

-

An appropriate α-substituted-β-ketophosphonate

-

Methyl azide

-

Cesium carbonate (Cs₂CO₃)

-

Dimethyl sulfoxide (DMSO)

General Procedure:

-

To a solution of the α-substituted-β-ketophosphonate (1.0 equivalent) in DMSO, add cesium carbonate (2.0 equivalents).

-

Stir the mixture for a short period (e.g., 10 minutes).

-

Add a solution of methyl azide (1.2 equivalents) in DMSO to the reaction mixture.

-

Stir the reaction at room temperature for the required time (typically monitored by TLC).

-

After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with brine to remove DMSO and inorganic salts.

Purification Protocol

The purification of 1,4-dimethyl-1H-1,2,3-triazole from the crude reaction mixture is essential to obtain a high-purity product. A general approach involves column chromatography followed by recrystallization if necessary.

Column Chromatography:

-

Stationary Phase: Silica gel is commonly used.

-

Eluent: A solvent system with appropriate polarity to separate the product from impurities. A gradient of hexane and ethyl acetate is often effective for triazole derivatives.

-

Procedure:

-

The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

The silica gel with the adsorbed product is then loaded onto the top of a prepared silica gel column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

The fractions are analyzed by TLC to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is removed under reduced pressure.

-

Recrystallization:

If further purification is needed, recrystallization can be performed.

-

Solvent Selection: Choose a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Procedure:

-

Dissolve the partially purified product in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

-

Logical Workflow and Signaling Pathways

The synthesis and purification of 1,4-dimethyl-1H-1,2,3-triazole follow a logical experimental workflow. While this small molecule is not directly involved in signaling pathways in the same way a protein or a complex drug molecule is, its synthesis is a key step in the development of new chemical entities that may modulate such pathways.

Caption: A logical workflow for the synthesis and purification of 1,4-dimethyl-1H-1,2,3-triazole.

Conclusion

This technical guide provides essential information on the physical properties, synthesis, and purification of 1,4-dimethyl-1H-1,2,3-triazole. While some physical data points remain to be experimentally determined and reported in the literature, the synthetic routes and characterization methods are well-established for this class of compounds. The provided protocols offer a solid foundation for researchers and professionals to synthesize and purify this versatile chemical building block for applications in drug discovery and materials science.

References

mechanism of 1,4-dimethyl-1H-1,2,3-triazole synthesis

An In-depth Technical Guide to the Synthesis of 1,4-dimethyl-1H-1,2,3-triazole

This guide provides a comprehensive overview of the primary synthetic methodologies for 1,4-dimethyl-1H-1,2,3-triazole, with a focus on reaction mechanisms, experimental protocols, and quantitative data. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

1,4-dimethyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. The 1,2,3-triazole core is a significant structural motif in medicinal chemistry and materials science due to its stability, aromatic nature, and ability to form hydrogen bonds.[1][2] The synthesis of specifically substituted triazoles, such as the 1,4-dimethyl derivative, is of great interest for the development of novel pharmaceuticals and functional materials. This document details the core synthetic routes, with a primary focus on the highly regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Synthetic Methodology: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][3] It is a prime example of "click chemistry," characterized by its high yield, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-isomer.[1][4][5] For the synthesis of 1,4-dimethyl-1H-1,2,3-triazole, this reaction involves the cycloaddition of methyl azide and propyne.

Mechanism of CuAAC

The currently accepted mechanism for the CuAAC reaction involves several key steps. It begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne (propyne). This intermediate then coordinates with the azide (methyl azide). A subsequent cyclization step forms a six-membered copper-containing ring, which then undergoes rearrangement and protonation to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[1]

Experimental Protocol: CuAAC Synthesis

The following is a representative protocol for the synthesis of 1,4-dimethyl-1H-1,2,3-triazole via CuAAC. This protocol is a synthesis of common procedures found in the literature.

-

Materials :

-

Methyl azide (handle with extreme care due to its explosive nature; often generated in situ).

-

Propyne (can be bubbled through the reaction mixture).

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

-

Sodium ascorbate.

-

Solvent: A mixture of water and a tertiary alcohol (e.g., t-butanol) is common.

-

-

Procedure :

-

In a well-ventilated fume hood, dissolve copper(II) sulfate pentahydrate (e.g., 1-5 mol%) and sodium ascorbate (e.g., 5-10 mol%) in a degassed mixture of water and t-butanol (1:1 v/v).

-

Add methyl azide (1.0 equivalent) to the solution.

-

Bubble propyne gas through the reaction mixture or add a suitable propyne precursor.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 1,4-dimethyl-1H-1,2,3-triazole.

-

Quantitative Data for CuAAC

The CuAAC reaction is known for its high efficiency. The table below summarizes typical reaction parameters.

| Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| CuSO₄ / Sodium Ascorbate | H₂O/t-BuOH | Room Temp. | 12-24 | >95 | [4] |

| CuI | CH₃CN/H₂O | Room Temp. | 12 | 90 | [6][7] |

| [CuBr(PPh₃)₃] | Dichloromethane | Room Temp. | 1-2 | >90 | [8] |

Alternative Synthetic Routes

While CuAAC is the most common method, other routes to synthesize 1,4-disubstituted triazoles exist.

Synthesis from β-Carbonyl Phosphonates and Azides

This method provides a regioselective route to 1,4- and 1,5-disubstituted triazoles. For the synthesis of a 1,4-dimethyl derivative, appropriate β-carbonyl phosphonate and methyl azide would be used.[9]

-

Mechanism : The reaction is typically base-catalyzed (e.g., Cesium Carbonate) and proceeds through a cesium-chelated enolate intermediate which then reacts with the azide.[1][9]

-

Experimental Protocol :

-

Mix the appropriate α-substituted-β-ketophosphonate (1.0 equiv) and cesium carbonate (2.0 equiv) in DMSO for 10 minutes.[9]

-

Inject a solution of methyl azide (1.2 equiv) in DMSO into the mixture.[9]

-

Stir at room temperature and monitor by TLC.[1]

-

After completion (typically 1-24 hours), dilute with ethyl acetate and wash with brine to remove DMSO.[1][9]

-

Extract the aqueous layer with ethyl acetate if necessary.

-

Dry the combined organic layers and purify by chromatography.

-

-

Quantitative Data :

| Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Cs₂CO₃ | DMSO | Room Temp. | 1-24 | 70-99 | [1][9] |

Regioselectivity: CuAAC vs. RuAAC

The choice of metal catalyst is crucial for controlling the regioselectivity of the azide-alkyne cycloaddition. While copper(I) catalysts yield 1,4-disubstituted triazoles, ruthenium(II) catalysts, in the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), exclusively produce the 1,5-disubstituted isomer.[10][11][12]

The mechanism of RuAAC differs significantly from CuAAC. It is proposed to proceed through an oxidative coupling pathway to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the 1,5-triazole product.[11][13][14]

General Experimental Workflow

The overall process for the synthesis and purification of 1,4-dimethyl-1H-1,2,3-triazole can be summarized in the following workflow.

Conclusion

The synthesis of 1,4-dimethyl-1H-1,2,3-triazole is most efficiently and regioselectively achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method, a cornerstone of click chemistry, offers high yields under mild conditions. Alternative methods, such as those employing β-carbonyl phosphonates, also provide viable routes. The understanding and application of these synthetic strategies are crucial for the advancement of medicinal chemistry and materials science, enabling the targeted design and creation of novel molecular architectures.

References

- 1. Buy 1,4-dimethyl-1H-1,2,3-triazole | 60166-43-0 [smolecule.com]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 9. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 1,4-dimethyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, offering a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This guide provides a detailed technical overview of the CuAAC reaction, with a specific focus on the synthesis of 1,4-dimethyl-1H-1,2,3-triazole, a valuable building block in medicinal chemistry and materials science.

Reaction Overview and Mechanism

The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted triazole isomer.[2] This reaction is prized for its reliability, mild reaction conditions, high yields, and tolerance of a wide range of functional groups.[3][4]

The catalytic cycle, as illustrated below, is initiated by the formation of a copper(I) acetylide intermediate. This intermediate then coordinates with the azide, leading to a six-membered metallacycle. Subsequent cyclization and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

Caption: Catalytic cycle of the CuAAC reaction.

Experimental Protocols

Representative Experimental Protocol:

Materials:

-

Methylazide (or a suitable precursor such as azidomethyl p-tolyl sulfone)

-

Propyne (condensed or as a solution in a suitable solvent)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and tert-butanol, or DMF)

-

Deionized water

-

tert-Butanol

Procedure:

-

In a well-ventilated fume hood, a reaction vessel is charged with a solution of propyne in the chosen solvent system (e.g., 1:1 water/tert-butanol).

-

To this solution, methylazide (or its precursor) is added, followed by the addition of copper(II) sulfate pentahydrate (typically 1-5 mol%).

-

The reaction is initiated by the addition of a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%).

-

The reaction mixture is stirred vigorously at room temperature.

-

The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford 1,4-dimethyl-1H-1,2,3-triazole.

Quantitative Data

The following table summarizes typical reaction parameters for the CuAAC synthesis of 1,4-disubstituted triazoles, which can be considered as a starting point for the optimization of the synthesis of 1,4-dimethyl-1H-1,2,3-triazole.

| Parameter | Typical Range/Value | Reference/Notes |

| Reactant Ratio | Azide:Alkyne (1:1 to 1:1.2) | A slight excess of the alkyne can be used. |

| Copper Source | CuSO₄·5H₂O, CuI, Cu(OAc)₂ | CuSO₄·5H₂O with a reducing agent is common. |

| Catalyst Loading | 1 - 10 mol% | Lower loadings are preferred for greener synthesis. |

| Reducing Agent | Sodium Ascorbate | Typically used in slight excess to the copper catalyst. |

| Solvent | H₂O/t-BuOH, DMF, DMSO, CH₃CN | The choice of solvent depends on the solubility of the reactants. |

| Temperature | Room Temperature to 80 °C | Most reactions proceed efficiently at room temperature. |

| Reaction Time | 1 - 24 hours | Reaction times are dependent on the specific substrates and conditions.[5] |

| Yield | 70 - 99% | High yields are a hallmark of the CuAAC reaction.[5] |

Experimental Workflow

The general workflow for a typical CuAAC synthesis is outlined below.

Caption: General experimental workflow for CuAAC.

Safety Considerations

-

Azides: Low molecular weight organic azides can be explosive and should be handled with extreme caution. It is often preferable to generate them in situ.

-

Propyne: Propyne is a flammable gas and should be handled in a well-ventilated area, away from ignition sources.

-

Copper Salts: Copper salts are toxic and should be handled with appropriate personal protective equipment.

This guide provides a foundational understanding of the CuAAC reaction for the synthesis of 1,4-dimethyl-1H-1,2,3-triazole. Researchers are encouraged to consult the primary literature for the most up-to-date and specific protocols. The versatility and robustness of the CuAAC reaction continue to make it an invaluable tool in modern chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Buy 1,4-dimethyl-1H-1,2,3-triazole | 60166-43-0 [smolecule.com]

A Technical Guide to the Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation, owing to its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding and dipole-dipole interactions.[1] The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, in particular, has garnered significant attention due to the prevalence of this isomer in a wide array of biologically active compounds and functional materials.[1][2] This technical guide provides an in-depth overview of the core methodologies for achieving this regioselectivity, with a focus on the widely adopted "click chemistry" principles.

Introduction: The Rise of "Click Chemistry"

The concept of "click chemistry," introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under benign conditions.[3] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, providing exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1][3][4] This reaction represents a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures.[1][3][4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent and widely utilized method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst.

Reaction Mechanism

The currently accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate.[5][6] This is followed by the coordination of the azide to the copper center and subsequent cyclization to form a six-membered copper(III) metallacycle. Reductive elimination then yields the desired 1,4-disubstituted 1,2,3-triazole and regenerates the copper(I) catalyst.[5][6] The coordination of the copper to the alkyne is a key step that alters the reaction mechanism from a concerted to a stepwise process, thereby controlling the regioselectivity.[7][8]

Experimental Protocols and Data

A variety of copper sources and reaction conditions can be employed for the CuAAC reaction. The in situ reduction of copper(II) salts, such as CuSO₄·5H₂O, with a reducing agent like sodium ascorbate is a common and convenient method for generating the active Cu(I) catalyst.[4][9]

Table 1: Representative CuAAC Reaction Conditions and Yields

| Entry | Alkyne | Azide | Copper Source | Reducing Agent/Ligand | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O (1:1) | 8 | 91 | --INVALID-LINK-- |

| 2 | Propargyl alcohol | Phenyl Azide | CuI | - | CH₂Cl₂ | 12 | 85 | --INVALID-LINK-- |

| 3 | 1-Ethynyl-4-fluorobenzene | 1-Azido-4-methylbenzene | CuCl | - | CH₂Cl₂ | 10 | 97 | [10] |

| 4 | Ethyl propiolate | Ethyl 2-azidoacetate | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | 80 | [9] |

Representative Experimental Protocol for CuAAC:

To a solution of the terminal alkyne (1.0 mmol) and the azide (1.1 mmol) in a 1:1 mixture of tert-butyl alcohol and water (4 mL), a freshly prepared solution of sodium ascorbate (0.1 mmol in 300 µL of water) is added, followed by the addition of copper(II) sulfate pentahydrate (0.01 mmol in 100 µL of water).[9] The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography. Upon completion, the mixture is extracted with dichloromethane, and the combined organic layers are washed with water, dried over Na₂SO₄, and concentrated under reduced pressure to afford the 1,4-disubstituted 1,2,3-triazole.[9]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While the focus of this guide is on 1,4-disubstituted triazoles, it is pertinent to mention the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) as it provides a complementary regioselective route to 1,5-disubstituted 1,2,3-triazoles.[3][11][12][13] This method is particularly useful when the 1,5-isomer is the desired product. The reaction is catalyzed by ruthenium(II) complexes, such as [Cp*RuCl].[3][12] Unlike CuAAC, RuAAC can also be employed with internal alkynes to produce fully substituted triazoles.[12][13]

Mechanistic Contrast to CuAAC

The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[3][12][14] Subsequent reductive elimination yields the 1,5-disubstituted 1,2,3-triazole.[3][12][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the use of a metal catalyst is undesirable, such as in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[][16][17] This reaction relies on the high ring strain of a cyclic alkyne, typically a cyclooctyne derivative, to accelerate the cycloaddition with an azide without the need for a catalyst.[][17]

Key Features and Applications

SPAAC is a bioorthogonal reaction, meaning it can proceed in a biological environment without interfering with native biochemical processes.[] This has made it an invaluable tool for labeling biomolecules, such as glycans, proteins, and lipids, in living cells.[18] The reaction is highly efficient and regioselective, typically favoring the formation of one regioisomer.[19]

Table 2: Common Cyclooctynes Used in SPAAC

| Cyclooctyne | Abbreviation | Key Features |

| Dibenzocyclooctynol | DIBO | High reactivity, readily synthesized.[18] |

| Bicyclononyne | BCN | Good stability and reactivity.[16] |

| Dibenzoannulated cyclooctyne | DIBAC | Enhanced reactivity due to additional strain.[17] |

Experimental Workflow for SPAAC-based Bioconjugation:

Applications in Drug Development

The 1,4-disubstituted 1,2,3-triazole scaffold is a privileged structure in drug discovery. Its stability to metabolic degradation and its ability to act as a bioisostere for amide bonds make it an attractive component in the design of novel therapeutic agents.[20] Several approved drugs, such as the anticonvulsant Rufinamide and the antibiotic Tazobactam, contain a 1,2,3-triazole core.[1]

The synthetic methodologies described herein have been instrumental in the discovery of new drug candidates with a wide range of biological activities, including:

-

Anticancer agents: Triazole derivatives have shown inhibitory activity against various kinases, such as Src kinase.[2][21]

-

Antitubercular agents: A number of 1,4-disubstituted triazoles have demonstrated promising activity against Mycobacterium tuberculosis.[20]

-

Antiviral and antimicrobial agents: The triazole nucleus is a common feature in compounds with potent antiviral and antimicrobial properties.[2]

Conclusion

The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is a well-established and highly efficient process, largely due to the development of the copper-catalyzed azide-alkyne cycloaddition. This reaction, along with complementary methods like RuAAC for 1,5-isomers and SPAAC for metal-free ligations, provides a versatile toolkit for chemists in academia and industry. The continued application of these powerful synthetic strategies will undoubtedly lead to the discovery of new and improved pharmaceuticals, functional materials, and biological probes.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]

- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. BJOC - Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes [beilstein-journals.org]

- 11. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]

- 17. research.wur.nl [research.wur.nl]

- 18. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Novel 1,4-substituted-1,2,3-triazoles as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Advancement of N-Methylated Triazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazole nucleus, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone in medicinal chemistry and drug discovery. The introduction of a methyl group onto one of the nitrogen atoms of the triazole ring, creating N-methylated triazoles, has proven to be a pivotal strategy in the development of potent and selective therapeutic agents. This methylation can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, target binding affinity, and solubility. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of N-methylated triazoles, with a focus on their application in drug development.

Discovery and Historical Perspective

The history of N-methylated triazoles is intrinsically linked to the broader history of triazole synthesis. While the first synthesis of a 1,2,4-triazole derivative was reported by Swedish chemist J. A. Bladin in 1885, the intentional and regioselective synthesis of N-methylated triazoles evolved over a longer period. Early alkylation reactions of triazoles often resulted in mixtures of N1, N2, and N4-alkylated isomers, posing significant challenges for purification and characterization.

A significant milestone in the targeted synthesis of N-substituted triazoles was the development of regioselective alkylation methods. The ability to control the position of the methyl group on the triazole ring was crucial for understanding structure-activity relationships (SAR) and optimizing drug candidates. The development of drugs such as the aromatase inhibitor Vorozole and the β-lactamase inhibitor Tazobactam in the late 20th century highlighted the therapeutic potential of specifically N-substituted triazoles and spurred further research into their synthesis and biological activities. For instance, the synthesis of Vorozole involves the N-alkylation of a benzotriazole derivative, showcasing a practical application of N-methylation in the creation of a potent pharmaceutical.[1]

Synthetic Methodologies and Experimental Protocols

The synthesis of N-methylated triazoles can be broadly categorized into two approaches: direct methylation of a pre-formed triazole ring and the construction of the N-methylated triazole ring from acyclic precursors. The regioselectivity of direct N-methylation is a critical consideration, as the triazole ring possesses multiple nucleophilic nitrogen atoms.

Regioselective N-Methylation of Triazoles

The alkylation of 1,2,4-triazoles can yield a mixture of N1, N2, and N4 isomers, with the regioselectivity being influenced by factors such as the substrate, alkylating agent, solvent, and base.[2]

Experimental Protocol: N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate [2]

This protocol describes a general method for the N-methylation of a substituted 1,2,4-triazole.

Materials:

-

Methyl 1H-1,2,4-triazole-3-carboxylate

-

Sodium methoxide (25% solution in methanol)

-

Methyl iodide

-

Methanol (anhydrous)

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane for chromatography

Procedure:

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve methyl 1H-1,2,4-triazole-3-carboxylate (1.27 g, 10 mmol) in anhydrous methanol (30 mL). Cool the solution to 0 °C in an ice bath.[2]

-

Deprotonation: Slowly add sodium methoxide (25% solution in methanol, 2.38 mL, 10.5 mmol, 1.05 eq) to the cooled solution dropwise over 10 minutes.[2]

-

Methylation: While maintaining the temperature at 0 °C, add methyl iodide (0.68 mL, 11 mmol, 1.1 eq) to the reaction mixture dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Work-up: Concentrate the mixture under reduced pressure to remove methanol. To the residue, add water (30 mL) and extract with dichloromethane (3 x 25 mL).[2]

-

Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the N-methylated isomers.[2]

-

Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures and determine the isomeric ratio.[2]

Synthesis of N-methylated 1,2,3-Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. To obtain N-methylated derivatives, a methyl azide can be employed, or a terminal alkyne can be reacted with an azide followed by N-methylation of the resulting triazole.

Experimental Workflow: Synthesis of N-Methyl-1,2,3-Triazoles via CuAAC

Caption: General workflow for the synthesis of N-methyl-1,2,3-triazoles via CuAAC.

Quantitative Data on Biological Activity

N-methylated triazoles have demonstrated significant activity across a range of biological targets. The following tables summarize some of the reported quantitative data for these compounds.

Table 1: Anticancer Activity of N-Methylated Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1,2,4-Triazole Derivative 7f (ortho-dimethylphenyl) | HepG2 | 16.782 | [3] |

| 1,2,4-Triazole Derivative 7a (ortho-methylphenyl) | HepG2 | 20.667 | [3] |

| 1,2,3-Triazole Derivative 6g (3-nitrophenyl) | MCF-7 | 6.67 ± 0.39 | [4] |

| 1,2,3-Triazole Derivative 6g (3-nitrophenyl) | HeLa | 4.49 ± 0.32 | [4] |

| 1,2,3-Triazole Derivative 6h (ortho-methylphenyl) | MCF-7 | 7.32 ± 0.62 | [4] |

| 1,2,3-Triazole Derivative 6h (ortho-methylphenyl) | HeLa | 6.87 ± 0.33 | [4] |

| 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol 24 | MCF-7 | 0.052 | [5] |

| 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol 24 | MDA-MB-231 | 0.074 | [5] |

Table 2: Aromatase Inhibitory Activity of N-Methylated Triazole Derivatives

| Compound | Target | IC50 (nM) | Reference |

| Vorozole | Human Placental Aromatase | 1.38 | [6] |

| Vorozole | Cultured Rat Ovarian Granulosa Cells | 0.44 | [6] |

| YM511 (4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole) | Rat Ovary Aromatase | 0.4 | [7] |

| YM511 (4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole) | Human Placenta Aromatase | 0.12 | [7] |

Signaling Pathways and Mechanisms of Action

N-methylated triazoles exert their therapeutic effects by modulating specific signaling pathways. Two prominent examples are their roles as aromatase inhibitors and β-lactamase inhibitors.

Aromatase Inhibition

Non-steroidal aromatase inhibitors containing an N-substituted triazole moiety, such as letrozole and vorozole, are crucial in the treatment of hormone-dependent breast cancer.[8] The nitrogen atom of the triazole ring coordinates with the heme iron of the cytochrome P450 component of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens.[8][9]

Caption: Mechanism of aromatase inhibition by N-methylated triazoles.

β-Lactamase Inhibition

β-lactamase inhibitors are critical for overcoming bacterial resistance to β-lactam antibiotics. Tazobactam, a penicillanic acid sulfone derivative, features an N-methylated triazole moiety. Enmetazobactam, an N-methylated derivative of tazobactam, exhibits improved activity.[10] These inhibitors function as mechanism-based inactivators, where the β-lactamase enzyme opens the β-lactam ring of the inhibitor, leading to a rearranged, stable intermediate that is covalently bound to the enzyme's active site, thus inactivating it.[11][12]

Caption: Mechanism of β-lactamase inhibition by N-methylated triazoles.

Conclusion

The journey of N-methylated triazoles from challenging synthetic targets to key components of life-saving medicines underscores their significance in modern drug discovery. The ability to precisely control the position of the methyl group has unlocked a vast chemical space, enabling the fine-tuning of biological activity. Continued innovation in synthetic methodologies, particularly in regioselective N-alkylation, will undoubtedly lead to the discovery of novel N-methylated triazole-based therapeutics with enhanced efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this versatile heterocyclic scaffold.

References

- 1. isres.org [isres.org]

- 2. benchchem.com [benchchem.com]

- 3. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Theoretical Calculations on the Stability of 1,4-dimethyl-1H-1,2,3-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the stability of 1,4-dimethyl-1H-1,2,3-triazole. The stability of this heterocyclic compound is a critical parameter in its potential applications, including pharmaceuticals and materials science. This document outlines the computational methodologies, presents key stability indicators in a structured format, and illustrates the computational workflow for such an analysis.

Introduction to 1,2,3-Triazole Stability

The 1,2,3-triazole ring is known for its thermal and chemical stability.[1][2] This stability is attributed to its aromatic character.[3] Theoretical calculations are instrumental in quantifying this stability by examining molecular geometry, electronic properties, and energetic parameters. Computational methods, such as Density Functional Theory (DFT) and semi-empirical methods, are powerful tools for predicting and understanding the behavior of triazole derivatives.[3][4]

Computational Methodologies

The stability of 1,4-dimethyl-1H-1,2,3-triazole can be thoroughly investigated using a variety of computational chemistry techniques. The choice of method often represents a trade-off between accuracy and computational cost.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For the analysis of triazole derivatives, the B3LYP functional combined with a basis set such as 6-311++G(d,p) has been shown to provide reliable results for geometry optimization and energy calculations.[3][5]

Experimental Protocol (Computational):

-

Molecule Building: The 3D structure of 1,4-dimethyl-1H-1,2,3-triazole is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a DFT method, for example, B3LYP with the 6-311++G(d,p) basis set.[5]

-

Frequency Calculation: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculation: Various electronic and thermodynamic properties are calculated from the optimized geometry. These include, but are not limited to, HOMO-LUMO energies, dipole moment, and heats of formation.[4]

Semi-Empirical Methods

Semi-empirical methods, such as AM1 and PM3, offer a faster, albeit less accurate, alternative to ab initio methods like DFT. These methods are parameterized using experimental data and can be useful for initial screenings of large numbers of molecules.[6][7]

Experimental Protocol (Computational):

-

Structure Input: A 3D model of 1,4-dimethyl-1H-1,2,3-triazole is created.

-

Energy Minimization: The geometry is optimized using a semi-empirical Hamiltonian, such as AM1 or PM3.[6]

-

Calculation of Properties: Electronic properties and thermodynamic data, including heats of formation, are calculated.[7]

Key Stability Indicators

The stability of 1,4-dimethyl-1H-1,2,3-triazole can be assessed through several key computational parameters. The following tables summarize representative theoretical data for related triazole compounds to provide a comparative context.

Table 1: Calculated Geometric Parameters of the 1,2,3-Triazole Ring

| Bond/Angle | Typical Calculated Values (Å or °) | Reference |

| N1-N2 Bond Length | 1.342 - 1.359 Å | [3] |

| N2-N3 Bond Length | 1.293 - 1.309 Å | [3] |

| N-C Bond Lengths | ~1.332 Å | [3] |

| Ring Bond Angles | ~108 - 113° | [6] |

Table 2: Calculated Electronic and Thermodynamic Properties of Substituted Triazoles

| Property | Description | Typical Calculated Values | Reference |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -9.0 to -10.5 | [7] |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.5 | [7] |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~8.5 to 9.0 | [7] |

| Heat of Formation (kJ/mol) | Enthalpy change when the compound is formed from its constituent elements. | Varies significantly with substitution. For some energetic triazoles, it can be positive, indicating stored energy. | [8] |

| Dipole Moment (Debye) | A measure of the polarity of the molecule. | 1H-1,2,3-triazole: 4.55 D | [3] |

Visualizing the Computational Workflow and Molecular Structure

To provide a clearer understanding of the processes involved in the theoretical analysis of 1,4-dimethyl-1H-1,2,3-triazole, the following diagrams illustrate the computational workflow and the molecular structure.

Caption: A flowchart of the computational workflow for the theoretical stability analysis of 1,4-dimethyl-1H-1,2,3-triazole.

Caption: A diagram representing the molecular structure of 1,4-dimethyl-1H-1,2,3-triazole.

Conclusion

Theoretical calculations provide a robust framework for assessing the stability of 1,4-dimethyl-1H-1,2,3-triazole. By employing methods such as DFT and semi-empirical calculations, key parameters including molecular geometry, electronic properties, and thermodynamic data can be determined. These computational insights are invaluable for guiding experimental work and for the rational design of novel triazole-based compounds in drug development and materials science. The provided methodologies and representative data serve as a foundational guide for researchers in this field.

References

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One moment, please... [rad-proceedings.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1,4-dimethyl-1H-1,2,3-triazole in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

The 1,4-disubstituted-1H-1,2,3-triazole scaffold has emerged as a highly versatile and effective ligand platform in transition metal catalysis. Its straightforward synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for modular and rapid access to a diverse range of ligands.[1][2] The resulting triazole ring is a robust coordinator for various transition metals and can be a precursor to potent N-heterocyclic carbene (NHC) ligands, which have demonstrated exceptional performance in catalysis.[3][4]

This document provides detailed application notes and experimental protocols for the use of a representative ligand, 1,4-dimethyl-1H-1,2,3-triazole , in transition metal-catalyzed cross-coupling reactions. While specific literature on this exact ligand is limited, the protocols provided are based on well-established methodologies for closely related 1,4-disubstituted-1,2,3-triazole ligands and serve as a comprehensive guide for its application.[5][6]

Synthesis of 1,4-dimethyl-1H-1,2,3-triazole Ligand

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the CuAAC reaction.[7][8] This method offers high regioselectivity, excellent yields, and tolerance to a wide range of functional groups. The proposed synthesis for 1,4-dimethyl-1H-1,2,3-triazole involves the reaction of methyl azide with propyne.

Experimental Protocol: Ligand Synthesis

Materials:

-

Methyl azide (CH₃N₃) - Caution: Low molecular weight azides can be explosive. Handle with extreme care behind a blast shield.

-

Propyne (C₃H₄)

-

Copper(I) Iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood and behind a blast shield, dissolve methyl azide (1.0 eq) in DCM.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

-

Add Copper(I) Iodide (CuI) (0.05 eq) to the mixture.

-

Bubble propyne gas gently through the stirred reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with DCM (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1,4-dimethyl-1H-1,2,3-triazole.

Caption: Workflow for the synthesis of 1,4-dimethyl-1H-1,2,3-triazole via CuAAC.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Transition metal complexes bearing 1,2,3-triazole ligands are effective catalysts for a variety of cross-coupling reactions.[9] Palladium complexes, in particular, show high activity in Suzuki-Miyaura reactions, which are fundamental for the formation of C-C bonds in academic and industrial settings.[6][10] The following protocol describes the in situ formation of a palladium catalyst with 1,4-dimethyl-1H-1,2,3-triazole for the coupling of an aryl bromide with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 eq)

-

Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

-

1,4-dimethyl-1H-1,2,3-triazole (0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

In a separate vial, dissolve Pd(OAc)₂ (1 mol%) and 1,4-dimethyl-1H-1,2,3-triazole (2 mol%) in 1,4-dioxane (2 mL). Stir for 10 minutes to allow for complex formation.

-

Add the catalyst solution to the Schlenk flask containing the reagents, followed by the remaining 1,4-dioxane (3 mL) and water (1 mL).

-

Seal the flask and heat the reaction mixture at 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and add water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the biaryl product.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The performance of a catalyst is evaluated based on quantitative data such as reaction yield, turnover number (TON), and turnover frequency (TOF) under various conditions. The following table presents representative data for a Suzuki-Miyaura coupling reaction catalyzed by a palladium complex with a generic 1,4-disubstituted-1,2,3-triazole ligand, illustrating the expected outcomes and the parameters for optimization. This data is illustrative, as specific results for 1,4-dimethyl-1H-1,2,3-triazole are not available in the cited literature.

Table 1: Illustrative Catalytic Performance in Suzuki-Miyaura Coupling (Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl)

| Entry | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 |

| 2 | 0.5 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 88 |

| 3 | 1.0 | Cs₂CO₃ | Dioxane/H₂O | 80 | 8 | 95 |

| 4 | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 5 | 1.0 | K₂CO₃ | Dioxane/H₂O | 60 | 24 | 75 |

Data is hypothetical and based on typical results for similar catalytic systems reported in the literature.[5][6]

Logical Workflow for Catalyst System Development

The development of a new catalytic system involves a logical progression from ligand synthesis to catalyst application and optimization.

Caption: Logical workflow for developing a new triazole-based catalytic system.

References

- 1. Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Palladium(ii) complexes bearing the 1,2,3-triazole based organosulfur/ selenium ligand: synthesis, structure and applications in Heck and Suzuki–Miyaura coupling as a catalyst via palladium nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DFT and AFIR study on the copper(i)-catalyzed mechanism of 5-enamine-trisubstituted-1,2,3-triazole synthesis via C–N cross-coupling and the origin of ring-opening of 2H-azirines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 1,4-dimethyl-1H-1,2,3-triazole as a Corrosion Inhibitor for Mild Steel

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The quantitative data presented herein is based on studies of structurally similar 1,4-disubstituted-1,2,3-triazole derivatives due to limited publicly available data for 1,4-dimethyl-1H-1,2,3-triazole. This information serves as a representative guide, and researchers are advised to conduct their own experiments to obtain precise values for the specified compound.

Introduction

1,2,3-Triazole derivatives are a well-established class of organic compounds that exhibit excellent corrosion inhibition properties for mild steel, particularly in acidic environments. Their efficacy stems from the presence of nitrogen heteroatoms and the π-electrons in the triazole ring, which facilitate strong adsorption onto the metal surface. This adsorption forms a protective barrier, effectively isolating the steel from the corrosive medium. The synthesis of these compounds, including 1,4-dimethyl-1H-1,2,3-triazole, is often achieved through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] The inhibition mechanism is generally considered to be a mixed-type, meaning it impedes both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The adsorption process typically follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the mild steel surface.[2][3]

Data Presentation

The following tables provide representative quantitative data from studies on 1,4-disubstituted-1,2,3-triazole derivatives, which can be used as a benchmark for evaluating the performance of 1,4-dimethyl-1H-1,2,3-triazole.

Table 1: Representative Potentiodynamic Polarization Data for 1,4-Disubstituted-1,2,3-Triazoles in 1 M HCl

| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) |

| Blank | -480 | 1200 | - |

| 1.0 x 10⁻⁵ | -470 | 120 | 90.0 |

| 5.0 x 10⁻⁵ | -465 | 70 | 94.2 |

| 1.0 x 10⁻⁴ | -460 | 55 | 95.4 |

| 5.0 x 10⁻⁴ | -450 | 30 | 97.5 |

Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Data for 1,4-Disubstituted-1,2,3-Triazoles in 1 M HCl

| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |